1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a tetrahydrobenzazepine ring system, and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Scientific Research Applications
1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the reaction of the benzazepine intermediate with dimethylamine in the presence of a suitable catalyst.
Attachment of the Prop-2-en-1-one Moiety: This final step can be accomplished through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group may play a role in binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
- 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]ethanone
- 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]butan-2-one
Comparison: Compared to its analogs, 1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one moiety, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)17-9-5-6-12-7-8-14(16(2)3)10-13(12)11-17/h4,7-8,10H,1,5-6,9,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMAUHVMBIBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCCN(C2)C(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.